Didecyl sulfoxide
CAS No.: 2168-95-8
Cat. No.: VC21174394
Molecular Formula: C20H42OS
Molecular Weight: 330.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2168-95-8 |
---|---|
Molecular Formula | C20H42OS |
Molecular Weight | 330.6 g/mol |
IUPAC Name | 1-decylsulfinyldecane |
Standard InChI | InChI=1S/C20H42OS/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Standard InChI Key | WXMZAPNGBZURBO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCS(=O)CCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCS(=O)CCCCCCCCCC |
Introduction
Chemical Structure and Basic Properties
Molecular Formula and Structure
Didecyl sulfoxide has the molecular formula C₂₀H₄₂OS, consisting of two decyl chains (C₁₀H₂₁-) attached to a sulfoxide group (S=O). Unlike its more studied relative didodecyl sulfoxide (C₂₄H₅₀OS), didecyl sulfoxide contains slightly shorter alkyl chains . The compound features a central sulfur atom with a double-bonded oxygen and single bonds to each decyl chain, creating an amphiphilic molecule with both polar and nonpolar regions.
Physical Properties
While specific data for didecyl sulfoxide is limited in the available literature, its properties can be estimated based on structural analogues like didodecyl sulfoxide and other sulfoxides. As a general characteristic of sulfoxides with long alkyl chains, didecyl sulfoxide would likely exhibit:
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Physical state: Solid at room temperature
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Solubility: Limited water solubility but good solubility in organic solvents
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Amphiphilic behavior: Contains both hydrophilic (S=O group) and hydrophobic (alkyl chains) components
The sulfoxide functional group typically confers specific characteristics, including polarity and hydrogen bonding capabilities, as observed in dimethyl sulfoxide (DMSO) .
Synthesis Methods
General Sulfoxide Synthesis Approaches
Sulfoxides can be synthesized through several established methods, with one efficient approach being the one-pot synthesis described in organic chemistry literature. This approach utilizes organometallic reagents, sulfur dioxide (often delivered from surrogates like DABSO), and silyl chlorides .
The general mechanism involves:
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Formation of a sulfinate intermediate from reaction of organometallic reagent with sulfur dioxide
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Conversion of the sulfinate to a silyl sulfinate ester
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Addition of a second organometallic reagent to generate the desired sulfoxide
Molecular Interactions and Behavior
Solvent Properties
Like other sulfoxides, didecyl sulfoxide would be expected to function as a solvent for various polar and nonpolar molecules, though its long alkyl chains would modify this behavior compared to smaller sulfoxides like DMSO. DMSO, for instance, is highly polar due to its sulfur-oxygen bond and serves as an excellent solvent for many compounds .
Cellular Interactions
Studies on dimethyl sulfoxide have revealed significant macromolecular effects even at low concentrations. While didecyl sulfoxide would interact differently due to its longer alkyl chains, research on DMSO provides insight into potential cellular effects of sulfoxides generally. DMSO has been shown to induce changes in protein secondary structure, with a predominance of β-sheet over α-helix formations, and can also affect nucleic acid structures, including the formation of Z-DNA .
Comparative Analysis with Related Compounds
Comparison with Didodecyl Sulfoxide
Didodecyl sulfoxide (C₂₄H₅₀OS) represents the closest structural analogue to didecyl sulfoxide in the available research data. The key differences include:
Property | Didecyl Sulfoxide | Didodecyl Sulfoxide |
---|---|---|
Molecular Formula | C₂₀H₄₂OS | C₂₄H₅₀OS |
Molecular Weight | ~330.6 g/mol (calculated) | 386.7 g/mol |
Alkyl Chain Length | 10 carbon atoms per chain | 12 carbon atoms per chain |
CAS Number | Not identified in search results | 2168-96-9 |
The longer alkyl chains in didodecyl sulfoxide would likely confer greater hydrophobicity and potentially different phase behavior compared to didecyl sulfoxide .
Comparison with Dimethyl Sulfoxide
Dimethyl sulfoxide (DMSO) represents the most studied sulfoxide compound and differs significantly from didecyl sulfoxide:
Property | Didecyl Sulfoxide | Dimethyl Sulfoxide |
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Molecular Formula | C₂₀H₄₂OS | C₂H₆OS |
Molecular Weight | ~330.6 g/mol (calculated) | ~78.1 g/mol |
Physical State (20°C) | Likely solid | Liquid |
Boiling Point | Higher than DMSO | 195.2°C |
Water Solubility | Limited | Highly soluble |
Primary Applications | Potential surfactant | Solvent, pharmaceutical |
DMSO's smaller structure allows for greater water solubility and different applications compared to what would be expected for didecyl sulfoxide .
Research Limitations and Future Directions
Current Research Gaps
The search results reveal limited specific information on didecyl sulfoxide, highlighting several research gaps:
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Lack of comprehensive physical property data
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Limited synthesis optimization specific to didecyl sulfoxide
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Absence of toxicological profiles
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Insufficient application-specific studies
Future Research Directions
Based on the identified gaps, future research could profitably focus on:
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Determination of precise physical and chemical properties
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Optimization of synthesis methods specific to didecyl sulfoxide
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Investigation of structure-activity relationships in comparison to other sulfoxides
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Evaluation of potential applications in industrial and pharmaceutical contexts
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